4,4'-Dihydroxy-biphenyl-2-carboxylic acid

Catalog No.
S3228443
CAS No.
53197-57-2
M.F
C13H10O4
M. Wt
230.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dihydroxy-biphenyl-2-carboxylic acid

CAS Number

53197-57-2

Product Name

4,4'-Dihydroxy-biphenyl-2-carboxylic acid

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)benzoic acid

Molecular Formula

C13H10O4

Molecular Weight

230.219

InChI

InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7,14-15H,(H,16,17)

InChI Key

BBGRLYLKUDNCGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)C(=O)O)O

Solubility

not available

Application in Supercapacitors

Application in Polymer Synthesis

Application in Drug Synthesis

Application in Liquid Crystal Polymers

Application in Metal-Organic Frameworks

Application in Synthesis of Europium, Terbium Complexes

4,4'-Dihydroxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H10O4C_{13}H_{10}O_4 and a molecular weight of 230.22 g/mol. It features two hydroxyl groups at the para positions of the biphenyl structure and a carboxylic acid group at the second position of one of the phenyl rings. This compound is known for its potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 4,4'-dihydroxy-biphenyl-2-carboxylic acid is primarily influenced by its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction: The carboxylic acid can be reduced to an alcohol.

One notable synthesis method involves the reaction of 4,4'-biphenol with a suitable carboxylation agent under basic conditions, yielding high yields without the need for additional carbon dioxide .

Research indicates that 4,4'-dihydroxy-biphenyl-2-carboxylic acid exhibits biological activity, particularly as a potential inhibitor of enzymes such as tyrosinase, which is involved in melanin production. This suggests possible applications in skin whitening agents and treatments for hyperpigmentation . Additionally, compounds with similar structures have been studied for their anti-inflammatory and antioxidant properties.

Several synthesis methods have been reported for 4,4'-dihydroxy-biphenyl-2-carboxylic acid:

  • Direct Carboxylation: This involves the carboxylation of 4,4'-biphenol using a base such as potassium carbonate in the presence of a solvent like dimethylformamide. This method has shown high yields and reduced internal pressure during synthesis .
  • Hydroxylation and Carboxylation: Sequential reactions where biphenyl derivatives undergo hydroxylation followed by carboxylation can also yield this compound.
  • Metal-Catalyzed Reactions: Transition metal catalysts have been employed to facilitate the formation of biphenyl derivatives which can then be converted into 4,4'-dihydroxy-biphenyl-2-carboxylic acid through further reactions .

The applications of 4,4'-dihydroxy-biphenyl-2-carboxylic acid span various domains:

  • Pharmaceuticals: As a potential tyrosinase inhibitor, it may find use in dermatological formulations.
  • Materials Science: Its unique structure allows it to be utilized in the development of polymers and other materials with specific thermal or mechanical properties.
  • Biochemical Research: It serves as a biochemical reagent in proteomics and other research areas .

Interaction studies involving 4,4'-dihydroxy-biphenyl-2-carboxylic acid have primarily focused on its enzyme inhibition capabilities. Research indicates that it may interact effectively with tyrosinase, potentially affecting melanin synthesis pathways . Further studies are needed to explore its interactions with other biological molecules and pathways.

Several compounds share structural similarities with 4,4'-dihydroxy-biphenyl-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4,4'-DihydroxybiphenylTwo hydroxyl groups at para positionsLess acidic; used in polymer synthesis
2-Hydroxybenzoic acid (Salicylic Acid)Hydroxyl and carboxylic acid groupsKnown for anti-inflammatory properties
3-Hydroxy-4-methoxybenzoic acidMethoxy group additionExhibits different pharmacological activities
3,3',5-TrihydroxybiphenylThree hydroxyl groupsStronger antioxidant properties

The uniqueness of 4,4'-dihydroxy-biphenyl-2-carboxylic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.2

Dates

Modify: 2023-08-19

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